molecular formula C23H23N5O2S B12478586 3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B12478586
M. Wt: 433.5 g/mol
InChI Key: UJBMJJIQTGSIKO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Triazole and Sulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at various functional groups, including the triazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, compounds like this are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs aimed at developing new treatments for diseases.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the triazole and sulfanyl groups.

    5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazole: Lacks the oxadiazole and methoxyphenyl groups.

    4-methyl-1,2,4-triazole: Lacks the oxadiazole, methoxyphenyl, and tetrahydronaphthalenyl groups.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N5O2S/c1-28-22(18-8-7-15-5-3-4-6-17(15)13-18)25-26-23(28)31-14-20-24-21(27-30-20)16-9-11-19(29-2)12-10-16/h7-13H,3-6,14H2,1-2H3

InChI Key

UJBMJJIQTGSIKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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